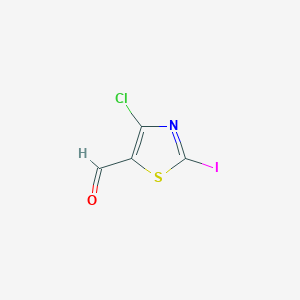

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular weight of 273.48 . It is an imidazothiazole derivative .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . For instance, 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde was reacted with active methylene compounds, cyanomethyl benzimidazole, cyanomethyl benzothiazole, barbituric acid and Meldrum’s acid under Knoevenagel conditions to give novel push-pull styryl chromophores .Molecular Structure Analysis

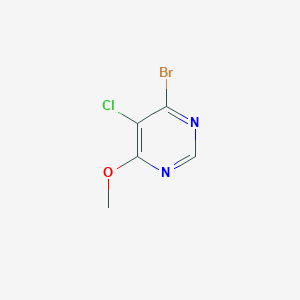

The molecular structure of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is represented by the InChI code1S/C4HClINOS/c5-3-2 (1-8)9-4 (6)7-3/h1H . The compound is characterized by the presence of a thiazole group, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Chemical Reactions Analysis

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions. For example, it undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde include a molecular weight of 273.48 .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives and Heterocyclic Compounds

Researchers have explored the synthesis of derivatives from related thiazole compounds, which serve as precursors to a wide range of heterocyclic compounds. For instance, derivatives of thieno[2,3-d]thiazole and 4H-pyrrolo-[2,3-d]thiazole were synthesized from thiazolidine-2,4-dione. These compounds were further transformed into Schiff's bases and underwent cyclization to yield complex heterocyclic structures (Athmani, Farhat, & Iddon, 1992). Similarly, the transformation of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines, hydrazines, and hydroxylamine has been studied, leading to the synthesis of 1,2,3-triazole derivatives, highlighting the reactivity and utility of chloro-thiazole carbaldehydes in synthesizing novel heterocyclic systems (L'abbé et al., 1991).

Intramolecular Reactions and Synthesis of Fused Ring Heterocycles

The title compound has been used as a starting material for the synthesis of tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions. This approach demonstrates the compound's utility in constructing biologically active fused heterocycles, showcasing its importance in the development of novel therapeutic agents (Gaonkar & Rai, 2010).

Photochemical Synthesis and Material Science Applications

In material science, compounds structurally similar to 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde have been used in photochemical synthesis to create novel chromenes with potential applications as covert marking pigments. This application underscores the compound's role in developing materials with unique optical properties, which could have implications in security and anti-counterfeiting technologies (Ulyankin et al., 2021).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is not available, similar compounds are known to be hazardous. For example, 2-chloro-1,3-thiazole-5-carbaldehyde has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is recommended to handle such compounds with appropriate safety measures.

Eigenschaften

IUPAC Name |

4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClINOS/c5-3-2(1-8)9-4(6)7-3/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKUCWXIOLHPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClINOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~3~-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B2657583.png)

![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2657584.png)

![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2657589.png)

![1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2657592.png)

![1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2657601.png)